molecular formula C13H25N3O B7928168 N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide

N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7928168
M. Wt: 239.36 g/mol
InChI Key: BVKVZOAJTAUANY-UHFFFAOYSA-N
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Description

N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring substituted with an acetamide group and a cyclopropyl-amino moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and cyclopropyl intermediates. One common method involves the reaction of cyclohexylamine with acetic anhydride to form N-cyclohexylacetamide. This intermediate is then reacted with 2-aminoethylcyclopropane under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides and amines.

Scientific Research Applications

N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in cellular signaling pathways and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide analogs: Compounds with similar structures but different substituents on the cyclohexyl or cyclopropyl rings.

    Cyclohexylacetamide derivatives: Compounds with variations in the acetamide group or additional functional groups.

Uniqueness

This compound stands out due to its unique combination of a cyclohexyl ring, cyclopropyl-amino moiety, and acetamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-10(17)15-11-2-4-12(5-3-11)16(9-8-14)13-6-7-13/h11-13H,2-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKVZOAJTAUANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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